molecular formula C13H10O2 B8354589 5-Hydroxy-biphenyl-3-carbaldehyde

5-Hydroxy-biphenyl-3-carbaldehyde

Cat. No. B8354589
M. Wt: 198.22 g/mol
InChI Key: GWOFQFBWBWXFNX-UHFFFAOYSA-N
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Patent
US07423181B2

Procedure details

A solution of 3,5-dihydroxybenzaldehyde (14.4 mmol) and pyridine (114 mmol) in methylene chloride (20 ml) was slowly added trifluoromethanesulfonic anhydride (36.2 mmol) keeping the temperature below 5° C. After 10 min the mixture was washed with water and the organic phase was concentrated under reduced pressure. The crude brown crystals (6.4 g—product and pyridine −1:1), phenylboronic acid (13.2 mmol), sodium carbonate (39.6 mmol) and dichlorobis(triphenylphosphine)-palladium (II). (3 mol %) was dissolved in DME (40 ml) and water (20 ml). The mixture was refluxed for 17 h under Argon, cooled to room temperature and extracted with ethyl acetate. Purification by chromatography yielded 5-Hydroxy-biphenyl-3-carbaldehyde
Quantity
14.4 mmol
Type
reactant
Reaction Step One
Quantity
114 mmol
Type
solvent
Reaction Step Two
Quantity
36.2 mmol
Type
reactant
Reaction Step Three
Quantity
13.2 mmol
Type
reactant
Reaction Step Four
Quantity
39.6 mmol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
40 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH:5]=[O:6].FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[C:26]1(B(O)O)[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1.C(=O)([O-])[O-].[Na+].[Na+]>C(Cl)Cl.COCCOC.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.N1C=CC=CC=1>[OH:10][C:8]1[CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=[C:2]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)[CH:9]=1 |f:3.4.5,^1:53,72|

Inputs

Step One
Name
Quantity
14.4 mmol
Type
reactant
Smiles
OC=1C=C(C=O)C=C(C1)O
Step Two
Name
Quantity
114 mmol
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
36.2 mmol
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Step Four
Name
Quantity
13.2 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Step Five
Name
Quantity
39.6 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOC
Step Eight
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Nine
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Ten
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5° C
WASH
Type
WASH
Details
After 10 min the mixture was washed with water
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 17 h under Argon
Duration
17 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Purification by chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1)C1=CC=CC=C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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